molecular formula C16H32O B1254879 2-Methylpentadecanal

2-Methylpentadecanal

Cat. No.: B1254879
M. Wt: 240.42 g/mol
InChI Key: AULXFJFWCQVVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpentadecanal is a branched-chain fatty aldehyde with the molecular formula C₁₅H₃₀O and a molecular weight of 226.41 g/mol. It is a critical intermediate in the peroxisomal α-oxidation of 3-methyl-branched fatty acids, such as phytanic acid . The enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) catalyzes the cleavage of 2-hydroxy-3-methylhexadecanoyl-CoA to produce formyl-CoA and this compound . This reaction requires Mg²⁺ and thiamine pyrophosphate as cofactors . The aldehyde is subsequently oxidized to 2-methylpentadecanoic acid via dehydrogenation, a process observed in rat liver peroxisomes .

Properties

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

2-methylpentadecanal

InChI

InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15-17/h15-16H,3-14H2,1-2H3

InChI Key

AULXFJFWCQVVTN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(C)C=O

Canonical SMILES

CCCCCCCCCCCCCC(C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 2-methylpentadecanal with aldehydes of varying chain lengths and branching:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Structure Biological Role/Applications Synthesis Method
This compound C₁₅H₃₀O 226.41 N/A Branched (C2 methyl) Peroxisomal α-oxidation metabolite Enzymatic cleavage
Pentadecanal C₁₅H₃₀O 226.41 2765-11-9 Straight-chain Limited data; potential industrial uses Chemical synthesis
2-Methylundecanal C₁₂H₂₄O 184.32 110-41-8 Branched (C2 methyl) Fragrance, flavoring agent Chemical synthesis
2-Methylpentanal C₆H₁₂O 100.16 1219803-74-3 Branched (C2 methyl) Solvent, intermediate in organic synthesis Chemical synthesis
2-Methylpentadecanoic acid C₁₆H₃₂O₂ 256.43 N/A Branched (C2 methyl) Oxidation product of this compound Enzymatic oxidation
Key Observations:

Chain Length and Branching :

  • This compound and pentadecanal share the same molecular formula but differ in structure (branched vs. straight-chain). Branching reduces crystallinity and increases solubility in hydrophobic environments .
  • Shorter-chain aldehydes (e.g., 2-methylpentanal ) exhibit higher volatility and lower boiling points compared to longer-chain analogs like this compound .

Biological Roles: this compound is unique to peroxisomal α-oxidation, where it acts as a transient metabolite. The enzyme HACL1 is absent in organisms like E. coli, highlighting species-specific metabolic pathways for this compound production .

Reactivity: this compound is rapidly oxidized to 2-methylpentadecanoic acid in the presence of NAD⁺, a cofactor for fatty aldehyde dehydrogenation. This contrasts with 2-methylundecanal, which is stabilized for use in fragrances .

Experimental Discrepancies

  • Conversely, shows NAD⁺ decreases the aldehyde and increases 2-methylpentadecanoic acid formation . This discrepancy may arise from differences in enzyme purity, substrate concentration, or experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpentadecanal
Reactant of Route 2
Reactant of Route 2
2-Methylpentadecanal

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